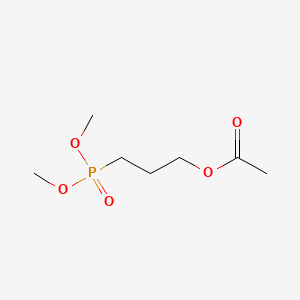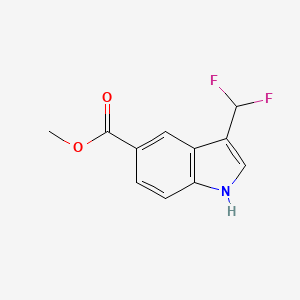
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate typically involves the difluoromethylation of an indole precursor. One common method is the reaction of an indole derivative with a difluoromethylating agent under specific conditions. For example, the difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium or copper can be used to facilitate the difluoromethylation process, making it more efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Uniqueness
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is unique due to its indole core structure combined with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it more stable and potentially more active than similar compounds. The presence of the indole ring also allows for a wider range of chemical modifications, enhancing its versatility in various applications .
Eigenschaften
Molekularformel |
C11H9F2NO2 |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
methyl 3-(difluoromethyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(5-14-9)10(12)13/h2-5,10,14H,1H3 |
InChI-Schlüssel |
XCISYVNETBOACT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


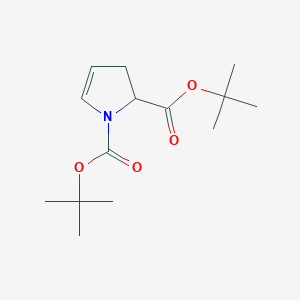

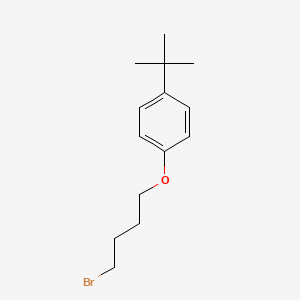
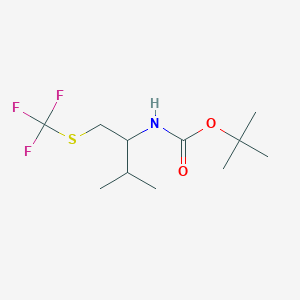
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
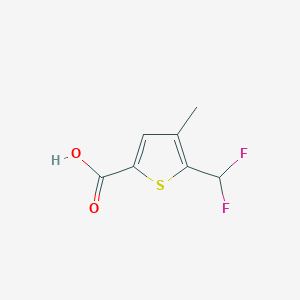

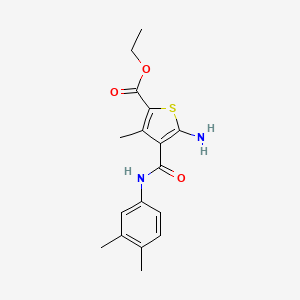
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
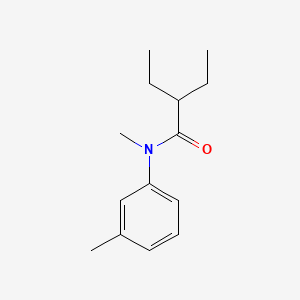
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
